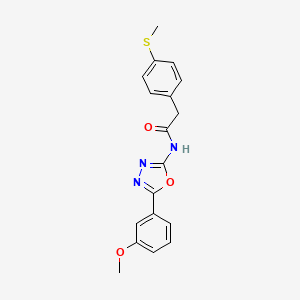

![molecular formula C22H21N5O3S B3006230 N-(2-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896300-08-6](/img/structure/B3006230.png)

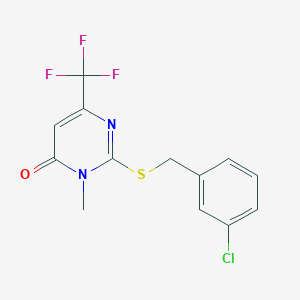

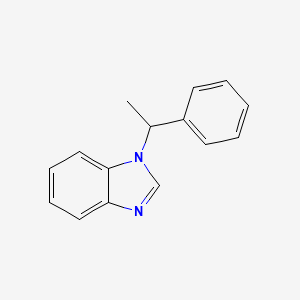

N-(2-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis and in vitro Study of Antiviral and Virucidal Activity

The study conducted on the synthesis of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives has shown promising results in the field of antiviral research. The derivatives were synthesized and their structures were confirmed using various analytical techniques such as 1H NMR, IR, and elemental analysis. The cytotoxicity of these compounds was evaluated on HEK-293 and GMK cells, which are human and monkey cell lines, respectively. The antiviral and virucidal activities of these compounds were tested against human adenovirus type 5 and ECHO-9 virus, revealing that some of the newly synthesized derivatives have the potential to reduce viral replication in both viruses .

Pyrimidine Derivatives Synthesis

In another study, the synthesis of N1-(2-Methoxy-4-pyrimidyl)sulfanilamide was achieved through three alternative routes. The compound was prepared by condensation of 4-amino-2-methoxy-pyrimidine with p-acetaminobenzenesulfonyl chloride and p-nitrobenzenesulfonyl chloride, as well as by direct condensation with sulfanilamide. This demonstrates the versatility in synthetic approaches for creating pyrimidine derivatives, which are important in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of the compounds in both studies was confirmed using 1H NMR and IR spectroscopy. These techniques are crucial for verifying the identity and purity of synthesized compounds. The confirmation of the molecular structure is a vital step in the synthesis process, as it ensures that the correct compound has been obtained before proceeding with biological testing .

Chemical Reactions Analysis

The synthesis of these compounds involves various chemical reactions, including condensation reactions, which are fundamental in creating the desired sulfanylacetamide and sulfanilamide derivatives. The choice of reagents and reaction conditions is critical to the success of these syntheses, as demonstrated by the alternative routes explored in the pyrimidine derivative synthesis .

Physical and Chemical Properties Analysis

While the abstracts provided do not detail the physical and chemical properties of the synthesized compounds, such properties would typically include solubility, melting point, and stability. These properties are important for understanding the behavior of the compounds in biological systems and for the development of potential pharmaceutical applications. The cytotoxicity assessments provide some insight into the biological compatibility of the compounds .

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

The synthesis and structural elucidation of compounds containing the 1,2,4-triazole ring system, including derivatives similar to the specified compound, have attracted significant attention due to their broad spectrum of pharmacological activities. The process involves intricate steps, including the condensation of specific precursors in the presence of catalysts or reagents, to achieve the desired structural framework. These methodologies enable the generation of compounds with potential bioactivity, highlighting the compound's versatility and utility in drug discovery and development (Mahyavanshi, Parmar, & Mahato, 2011).

Pharmacological Potential

The research surrounding compounds with the 1,2,4-triazole moiety often explores their pharmacological potential. For instance, certain derivatives have demonstrated significant antiproliferative activities against various cancer cell lines, indicating their potential as anticancer agents. The modification of these molecules, such as the replacement of functional groups or the addition of specific moieties, can dramatically influence their biological activity and toxicity, offering insights into their mechanism of action and potential therapeutic applications (Wang et al., 2015).

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor properties of compounds incorporating the 1,2,4-triazole ring have been a focal point of research. These compounds, through various synthetic strategies, have been tested against a range of microbial and cancer cell lines, showcasing their efficacy in inhibiting growth and proliferation. This research avenue is crucial for the development of new therapeutic agents that can address the challenges of resistance and toxicity associated with current treatments (Faheem, 2018).

Propiedades

IUPAC Name |

N-(2-methoxyphenyl)-2-[[5-(4-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O3S/c1-29-17-11-9-16(10-12-17)21-24-25-22(27(21)26-13-5-6-14-26)31-15-20(28)23-18-7-3-4-8-19(18)30-2/h3-14H,15H2,1-2H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVALEHACXDAEHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride](/img/structure/B3006152.png)

![N-(o-tolyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B3006158.png)

![3-(4-Chlorophenyl)-4-imino-6-(2-nitrophenyl)-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione](/img/structure/B3006161.png)

![N-(4-methoxyphenyl)-2-(3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide](/img/structure/B3006164.png)

![(Z)-N-(5,6-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide](/img/structure/B3006165.png)